molecular formula C15H20N2O B1486703 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one CAS No. 897396-21-3

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one

Cat. No. B1486703
CAS RN: 897396-21-3
M. Wt: 244.33 g/mol
InChI Key: FLAQNBAVKBCRBH-UHFFFAOYSA-N
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Description

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one is a chemical compound with the molecular formula C15H20N2O . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one is 1S/C15H22N2/c1-2-5-13 (6-3-1)12-17-14-7-4-8-15 (17)11-16-10-9-14/h1-3,5-6,14-16H,4,7-12H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one is 244.33 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.

Scientific Research Applications

Central Nervous System (CNS) Modulation

This compound has shown potential as a modulator in the CNS. Derivatives of similar diazabicyclo structures have been utilized as starting materials for synthesizing molecules that act as α-7 nicotinic acetylcholine receptor agonists. These are significant for treating diseases related to the CNS .

Peripheral Nervous System (PNS) Treatments

In line with its effects on the CNS, 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one may also be used in developing treatments for disorders associated with the PNS. Its structural analogs have been employed in creating compounds that influence cholinergic systems .

Antibacterial Applications

The structural framework of diazabicyclo compounds, including 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one , has been the basis for synthesizing products with significant antibacterial activity. This is particularly relevant in the development of new antibiotics .

Radiotracer Synthesis

Isotopes of this compound, such as 18F , have been used in the preparation of potential radiotracers. These radiotracers are crucial for imaging specific receptors in the brain, providing insights into various neurological conditions .

Serotonin Transporter Ligands

Derivatives of 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one are used in the synthesis of 11C-labeled serotonin transporter ligands. These ligands are essential for studying and imaging serotonin transporters, which play a critical role in mood regulation and neurological disorders .

Nicotinic Modulators

Recent studies suggest that derivatives of this compound are potent nicotinic modulators. They may be useful in treating diseases related to the cholinergic system, which includes both the CNS and PNS .

Chemical Synthesis Building Block

The compound serves as a versatile building block in chemical synthesis. Its unique structure allows for the creation of a wide range of heterocyclic compounds, which can have various applications in medicinal chemistry .

properties

IUPAC Name

10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-9-13-7-4-8-14(10-16-15)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAQNBAVKBCRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NCC(C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one

Synthesis routes and methods

Procedure details

To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (0.5 g) in chloroform (4.4 ml), cooled down to −5° C., 1 ml of conc. H2SO4 is dropwise added while maintaining the temperature below 15° C. Then NaN3 (0.28 g) is slowly added, at small portions so to avoid temperatures in the reaction mixture higher than 35° C. The mixture is then heated at reflux for 2 hours. The reaction mixture is poured into a vessel containing about 200 ml of ice. Solid K2CO3 is added up to a strongly alkaline pH. An emulsion is formed, that is added of 25 ml of a 60% KOH aqueous solution. Stirring is effected for 10 minutes. At the end the formed inorganic salts are filtered and the reaction mixture extracted with chloroform. The organic phase is dehydrated with sodium sulphate and the solvent evaporated. 0.50 g of 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one (1py1) are obtained as a light solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.28 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one
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Reactant of Route 6
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